2-(Ethylsulfanyl)pentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13O2S- |
|---|---|
Molecular Weight |
161.24g/mol |
IUPAC Name |
2-ethylsulfanylpentanoate |
InChI |
InChI=1S/C7H14O2S/c1-3-5-6(7(8)9)10-4-2/h6H,3-5H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
RDYBEARREWTIND-UHFFFAOYSA-M |
SMILES |
CCCC(C(=O)[O-])SCC |
Canonical SMILES |
CCCC(C(=O)[O-])SCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Ethylsulfanyl Pentanoic Acid
Targeted Synthesis of 2-(Ethylsulfanyl)pentanoic Acid
The construction of the this compound scaffold can be approached through several synthetic strategies, including the direct alkylation of a thiol precursor, the addition of a thiol to an unsaturated system, and methods targeting the synthesis of specific stereoisomers.
Direct Ethylation of 2-Mercaptopentanoic Acid
A primary route to this compound involves the direct S-alkylation of 2-mercaptopentanoic acid with an ethylating agent. This nucleophilic substitution reaction is a common method for the formation of thioethers. The reaction typically proceeds by deprotonating the thiol group of 2-mercaptopentanoic acid with a suitable base to form a more nucleophilic thiolate anion. This is followed by the reaction with an ethyl halide, such as ethyl bromide or ethyl iodide.
The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. Common bases include alkali metal hydroxides (e.g., sodium hydroxide) or alkoxides (e.g., sodium ethoxide). The reaction is often carried out in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), to facilitate the dissolution of the reactants. The general scheme for this reaction is as follows:
Reaction Scheme: Direct Ethylation of 2-Mercaptopentanoic Acid
An alternative approach involves the reaction of a 2-halopentanoic acid, such as 2-bromopentanoic acid, with an ethanethiolate salt (e.g., sodium ethanethiolate). This is also an SN2 reaction where the thiolate acts as the nucleophile. orgsyn.org The success of this reaction is dependent on the reaction conditions, as elimination reactions can compete with substitution, especially with secondary halides. nih.gov
Thiol Addition Reactions to Unsaturated Carboxylic Acid Precursors
The thiol-ene reaction, a type of radical or nucleophilic addition of a thiol to an alkene, provides another versatile method for the synthesis of this compound. orgsyn.org In this approach, ethanethiol (B150549) is added across the double bond of an unsaturated pentanoic acid derivative, such as 2-pentenoic acid or 3-pentenoic acid.
The reaction can be initiated by radical initiators (e.g., AIBN) or by UV light, proceeding via an anti-Markovnikov addition, which would be suitable for the reaction with 3-pentenoic acid or 4-pentenoic acid to yield the desired product after isomerization or starting from the appropriate precursor. Alternatively, a Michael addition, which is a nucleophilic addition, can be employed with α,β-unsaturated carbonyl compounds like 2-pentenoic acid. This reaction is typically base-catalyzed.
Reaction Scheme: Thiol-ene reaction with 2-pentenoic acid
Note: This reaction with 2-pentenoic acid would yield 3-(ethylsulfanyl)pentanoic acid. To obtain the 2-substituted product via a thiol-ene approach, a different unsaturated precursor would be necessary.
Strategies for Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest, and several strategies can be employed to achieve this. These methods include the use of chiral auxiliaries, enzymatic resolutions, and the use of chiral starting materials.
Chiral Auxiliaries: A common strategy in asymmetric synthesis is the use of a chiral auxiliary. nih.govbldpharm.commasterorganicchemistry.com In this approach, a chiral molecule is temporarily attached to the pentanoic acid backbone. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the introduction of the ethylthio group. For example, a chiral oxazolidinone can be acylated with pentanoyl chloride, and the resulting enolate can be reacted with an electrophilic sulfur source, followed by ethylation. prepchem.com The chiral auxiliary is then cleaved to yield the enantiomerically enriched this compound.
Chemo-enzymatic Approaches: Lipases are enzymes that can selectively catalyze reactions on one enantiomer of a racemic mixture, leading to a kinetic resolution. orgsyn.orgmdpi.com A racemic mixture of this compound or its ester derivative could be subjected to a lipase-catalyzed esterification or hydrolysis. mdpi.comnih.gov The enzyme will preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. For instance, a racemic mixture of this compound could be esterified using a lipase, where the enzyme selectively converts one enantiomer to its ester, leaving the other enantiomer as the unreacted acid.
Derivatization Strategies for this compound
The presence of both a carboxylic acid and a thioether functional group in this compound allows for a variety of derivatization reactions, enabling the synthesis of a range of related compounds.
Esterification and Amidation Reactions
Esterification: The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. A common laboratory method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the ester product.
Amidation: Amides of this compound can be prepared by first activating the carboxylic acid group. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2-(ethylsulfanyl)pentanoyl chloride can then be reacted with an amine to form the desired amide.
Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form the amide bond between this compound and an amine without the need to isolate the acyl chloride. chemsynthesis.comnih.govsciencenet.cn
Oxidation Pathways of the Thioether Moiety
The sulfur atom of the thioether group in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are compounds with different chemical and physical properties.
Oxidation to Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), often used in stoichiometric amounts at low temperatures to prevent over-oxidation to the sulfone. masterorganicchemistry.comnih.govresearchgate.netorganic-chemistry.org Another green and effective method involves the use of hydrogen peroxide in the presence of a catalyst or in a suitable solvent system like glacial acetic acid. matec-conferences.org
Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. Using an excess of m-CPBA or hydrogen peroxide, typically with heating, will fully oxidize the thioether to the sulfone.
Interactive Data Table: Synthetic Methodologies and Derivatizations
| Section | Method | Reactants | Key Reagents/Conditions | Product |
| 2.1.1 | Direct Ethylation | 2-Mercaptopentanoic acid, Ethyl halide | Base (e.g., NaOH, NaOEt) | This compound |
| 2.1.2 | Thiol Addition | Unsaturated pentanoic acid, Ethanethiol | Radical initiator or Base | This compound |
| 2.1.3 | Stereoselective Synthesis | Racemic this compound or precursor | Chiral auxiliary, Lipase | Enantiopure this compound |
| 2.2.1 | Esterification | This compound, Alcohol | Acid catalyst (e.g., H₂SO₄) | This compound ester |
| 2.2.1 | Amidation | This compound, Amine | SOCl₂ or Coupling agent (DCC, EDC) | This compound amide |
| 2.2.2 | Oxidation to Sulfoxide | This compound | m-CPBA (1 equiv.), H₂O₂ | 2-(Ethylsulfinyl)pentanoic acid |
| 2.2.2 | Oxidation to Sulfone | This compound | m-CPBA (>2 equiv.), H₂O₂ (excess) | 2-(Ethylsulfonyl)pentanoic acid |
Further Functionalization at the Alpha-Carbon and Pentanoic Acid Chain
The this compound molecule offers two primary sites for further chemical modification: the alpha-carbon, which is activated by both the carboxylic acid and the thioether moieties, and the pentanoic acid chain, which includes the carboxylic acid group itself and the n-propyl substituent.
Functionalization at the alpha-carbon can be achieved through various modern synthetic methods. The presence of the sulfur atom can influence the reactivity of the alpha-proton. Deprotonation of the alpha-carbon using a suitable base can generate a carbanion, which can then react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position. Palladium-catalyzed α-arylation represents a powerful tool for creating carbon-carbon bonds at the alpha-position of carboxylic acids. escholarship.org While direct application to this compound would require specific investigation, the general methodology involves the in situ formation of an enolate or related species that then undergoes cross-coupling with an aryl halide. escholarship.org Furthermore, α-chalcogenation reactions, which introduce additional sulfur or selenium atoms, could be explored, potentially leading to compounds with interesting biological or material properties. acs.org
The pentanoic acid chain provides additional handles for functionalization. The carboxylic acid group is a versatile functional group that can be converted into a wide range of derivatives, including esters, amides, acid chlorides, and anhydrides. schoolwires.net These transformations can be used to append various molecular fragments, altering the compound's physical and chemical properties. For instance, esterification with different alcohols can modulate lipophilicity, while conversion to an amide can introduce new hydrogen bonding capabilities. Beyond the carboxylic acid, C-H activation strategies could potentially be employed to functionalize the alkyl chain, although this is generally more challenging for linear alkanes compared to cyclic systems where stereoelectronic factors can play a more significant role. researchgate.netnih.gov
Table 1: Potential Functionalization Reactions for this compound
| Reaction Type | Target Site | Reagents/Conditions | Potential Product |
| α-Alkylation | Alpha-Carbon | 1. Strong Base (e.g., LDA) 2. Alkyl Halide | 2-Alkyl-2-(ethylsulfanyl)pentanoic acid |
| α-Arylation | Alpha-Carbon | Palladium Catalyst, Ligand, Base, Aryl Halide | 2-Aryl-2-(ethylsulfanyl)pentanoic acid |
| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Alkyl 2-(ethylsulfanyl)pentanoate |
| Amidation | Carboxylic Acid | Amine, Coupling Agent | N-Substituted 2-(ethylsulfanyl)pentanamide |
Process Optimization and Yield Enhancement in Synthetic Routes
The efficient synthesis of this compound, particularly on a larger scale, necessitates careful process optimization to maximize yield, minimize waste, and ensure reproducibility. A key reaction in its synthesis is likely to be a nucleophilic substitution, for which various strategies can be employed to enhance rates and yields. nih.gov
One of the primary methods for synthesizing α-thioether carboxylic acids involves the reaction of an α-haloalkanoic acid with a thiol or its corresponding thiolate. nih.gov For the synthesis of this compound, this would involve the reaction of 2-bromopentanoic acid with ethanethiol or sodium ethanethiolate. The optimization of this SN2 reaction would involve screening of various parameters.
Key Parameters for Optimization:
Solvent: The choice of solvent is critical. Aprotic polar solvents such as DMF or DMSO are often effective for SN2 reactions as they can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion.
Base: If starting from ethanethiol, a base is required to generate the more nucleophilic thiolate. The strength and nature of the base (e.g., sodium hydroxide, sodium hydride, or a non-nucleophilic organic base) can significantly impact the reaction rate and selectivity.
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination. Therefore, finding the optimal temperature is crucial.
Concentration: The concentration of the reactants can influence the reaction kinetics. Higher concentrations can lead to faster reactions but may also promote side reactions.
Modern approaches to process optimization often involve automated systems and statistical methods like Design of Experiments (DoE). Automated multi-step synthesis platforms, often utilizing flow chemistry, allow for the rapid screening of a wide range of reaction conditions. mit.edunih.govwhiterose.ac.uk Bayesian optimization algorithms can be employed to efficiently explore the parameter space and identify optimal conditions with a minimal number of experiments. researchgate.net
Flow chemistry, in particular, offers several advantages for process optimization and scale-up. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to better control over reaction parameters and often higher yields and purities. whiterose.ac.uk It also enables the safe handling of reactive intermediates and reagents.
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents another avenue for enhancing reaction rates and yields, particularly in nucleophilic substitution reactions. nih.gov By avoiding bulk solvents, mechanochemistry can lead to more environmentally friendly and efficient processes.
Table 2: General Strategies for Yield Enhancement
| Strategy | Principle | Application to this compound Synthesis |
| Optimization of Reaction Conditions | Systematically varying parameters like temperature, solvent, and reactant ratios. | Fine-tuning the reaction of 2-bromopentanoic acid with ethanethiolate. |
| Flow Chemistry | Improved control over reaction parameters and enhanced heat/mass transfer. | Continuous production with higher yield and purity. |
| Automated Synthesis | High-throughput screening of reaction conditions. | Rapid identification of optimal synthetic parameters. |
| Mechanochemistry | Using mechanical energy to drive reactions, often solvent-free. | A potentially greener and more efficient synthetic route. |
Advanced Spectroscopic and Crystallographic Elucidation of 2 Ethylsulfanyl Pentanoic Acid Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(Ethylsulfanyl)pentanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of atomic connectivity and the chemical environment of each nucleus.
The ¹H NMR spectrum is predicted to show distinct signals for each proton environment. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically between 10.0 and 12.0 ppm. The proton on the chiral center (H-2) is anticipated to be a triplet around 3.3-3.5 ppm, deshielded by the adjacent sulfur atom and carboxyl group. The methylene (B1212753) protons of the ethylsulfanyl group (-S-CH₂-CH₃) are predicted to resonate as a quartet around 2.6-2.8 ppm, while its terminal methyl protons would appear as a triplet around 1.2-1.4 ppm. The protons along the pentanoic acid chain (H-3, H-4, H-5) would appear progressively upfield.
The ¹³C NMR spectrum will display seven unique carbon signals. The carbonyl carbon (C-1) is expected at the lowest field, around 175-180 ppm. nzqa.govt.nz The chiral carbon (C-2), directly attached to the sulfur atom, is predicted to be in the 45-50 ppm range. The carbons of the ethylsulfanyl group and the remaining pentanoic acid chain will appear at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 (-COOH) | 10.0 - 12.0 | br s | 175 - 180 |
| 2 (-CH(S)-) | 3.3 - 3.5 | t | 45 - 50 |
| 3 (-CH₂) | 1.6 - 1.8 | m | 30 - 35 |
| 4 (-CH₂) | 1.4 - 1.6 | m | 21 - 25 |
| 5 (-CH₃) | 0.9 - 1.0 | t | 13 - 15 |
| 6 (-S-CH₂) | 2.6 - 2.8 | q | 25 - 30 |
| 7 (-S-CH₂-CH₃) | 1.2 - 1.4 | t | 14 - 16 |
Predicted values are based on standard chemical shift increments and data from analogous compounds like pentanoic acid and thioethers.
2D NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC)
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are required to piece together the molecular puzzle. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would confirm the connectivity of the aliphatic chain. Key expected cross-peaks include correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5. Crucially, it would also show a correlation between the methine proton H-2 and the methylene protons of the ethyl group (H-6), confirming the attachment of the ethylsulfanyl group at the C-2 position. researchgate.net Another clear correlation would be seen between the H-6 and H-7 protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, providing definitive ¹H-C one-bond connections. sdsu.edu An HSQC spectrum would link each proton signal from Table 1 to its corresponding carbon signal. For instance, the proton signal at ~3.4 ppm (H-2) would show a cross-peak with the carbon signal at ~47 ppm (C-2). This technique is invaluable for assigning the carbon signals unambiguously. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment provides the final piece of the structural puzzle by showing correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for connecting fragments of the molecule, especially across heteroatoms or quaternary carbons. Key HMBC correlations anticipated for this compound include:
A correlation from the H-3 protons to the carbonyl carbon (C-1), confirming the pentanoic acid structure.
Correlations from the methylene protons of the ethyl group (H-6) to the alpha-carbon of the acid chain (C-2), providing definitive evidence of the thioether linkage at C-2.
A correlation from the acidic proton (H-1) to both the carbonyl carbon (C-1) and the alpha-carbon (C-2).
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. The molecular formula is C₇H₁₄O₂S. The expected exact mass for the protonated molecule [M+H]⁺ would allow for its unambiguous identification.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₇H₁₄O₂S | 162.07147 |
| [M+H]⁺ | C₇H₁₅O₂S⁺ | 163.07929 |
| [M+Na]⁺ | C₇H₁₄NaO₂S⁺ | 185.06121 |
Masses are calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 163.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. nih.gov For sulfur-containing carboxylic acids, fragmentation typically occurs at the weakest bonds and results in stable neutral losses. researchgate.net
Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:
Loss of water (-18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.
Loss of the carboxyl group as HCOOH (-46 Da): Cleavage of the C1-C2 bond.
Cleavage of the C-S bond: This can occur in two ways:
Loss of ethanethiol (B150549) (CH₃CH₂SH, -62 Da).
Loss of the ethyl group (•C₂H₅, -29 Da) followed by rearrangement.
McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of propene (C₃H₆, -42 Da).
Table 3: Predicted Major Fragment Ions in MS/MS Analysis of [M+H]⁺
| Fragment Ion m/z (Predicted) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|
| 145.0687 | H₂O | H₂O |
| 117.0836 | HCOOH | CH₂O₂ |
| 101.0367 | CH₃CH₂SH | C₂H₆S |
| 87.0449 | C₄H₈O (from rearrangement) | C₄H₈O |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the features of the carboxylic acid group. A very broad absorption band is predicted in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption peak around 1700-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Other expected signals include C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹, and C-O stretching and O-H bending vibrations between 1440 cm⁻¹ and 1210 cm⁻¹. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the less polar C-C and C-S bonds often produce more intense Raman signals. Therefore, the C-S stretch, which may be weak and difficult to assign in the IR spectrum, could be more prominent in the Raman spectrum. The symmetric vibrations of the alkyl backbone would also be more Raman-active.
Table 4: Predicted Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Spectroscopy | Expected Intensity |
|---|---|---|---|---|
| 2500 - 3300 | -COOH | O-H stretch | IR | Broad, Strong |
| 2850 - 2960 | -CH₃, -CH₂ | C-H stretch | IR, Raman | Medium to Strong |
| 1700 - 1720 | -COOH | C=O stretch | IR | Strong |
| 1400 - 1470 | -CH₂, -CH₃ | C-H bend | IR, Raman | Medium |
| 1210 - 1320 | -COOH | C-O stretch | IR | Medium |
| 600 - 800 | -C-S- | C-S stretch | Raman, IR | Weak to Medium |
Data based on standard functional group correlation tables. nist.gov
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3.4. Single-Crystal X-ray Diffraction Analysis (if applicable) 3.4.1. Crystal Structure Determination and Unit Cell Parameters 3.4.2. Conformational Analysis in Solid State
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Biological Interactions and Cellular Mechanisms Non Clinical Focus
Enzyme Inhibition Studies of 2-(Ethylsulfanyl)pentanoic Acid Analogs (e.g., thiol-dependent enzymes)
While direct enzyme inhibition studies on this compound are not extensively documented in publicly available literature, research on its structural analogs provides significant insights into its potential as an enzyme inhibitor, particularly targeting thiol-dependent enzymes. The presence of a sulfur atom in these molecules is a key feature that can facilitate interactions with enzyme active sites, especially those containing reactive cysteine residues.
The initial step in evaluating the inhibitory potential of compounds like this compound and its analogs involves in vitro assays to identify enzyme targets and determine binding affinity. A common approach is to screen the compound against a panel of purified enzymes, particularly those with known thiol-dependent catalytic mechanisms.
For instance, studies on S-alkylated homocysteine derivatives, which are analogs of this compound, have identified betaine-homocysteine S-methyltransferase (BHMT) as a key target. nih.gov In these studies, the inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For potent inhibitors, the inhibition constant (Ki) is also determined, which provides a more precise measure of binding affinity.
Another relevant class of enzymes is the transglutaminases, which are involved in protein cross-linking. Research on peptidomimetic irreversible inhibitors targeting the active-site cysteine residue of human tissue transglutaminase (hTG2) showcases the use of kinetic evaluations to determine the efficiency of inhibition (k_inact/K_I). nih.gov Similarly, glutathione (B108866) reductase (GR), a crucial enzyme in maintaining cellular redox balance, has been a target for rationally designed irreversible inhibitors. Assays for GR typically measure the decrease in the rate of NADPH oxidation in the presence of the inhibitor. researchgate.net
The following table summarizes the types of in vitro assays used for identifying and characterizing enzyme inhibitors similar in structure or mechanism to this compound.
| Assay Type | Enzyme Target Example | Measured Parameter | Significance |
| Spectrophotometric Assay | Betaine-Homocysteine S-Methyltransferase (BHMT) | IC50, Ki | Identifies potent inhibitors and quantifies binding affinity. nih.gov |
| Kinetic Inhibition Assay | Human Tissue Transglutaminase (hTG2) | k_inact/K_I | Characterizes irreversible inhibitors and their efficiency. nih.gov |
| NADPH Oxidation Assay | Glutathione Reductase (GR) | IC50, k_inact | Determines inhibitory potency against a key redox enzyme. researchgate.net |
Once an enzyme target is identified, further studies are conducted to elucidate the mechanism of inhibition. For thiol-dependent enzymes, inhibitors can act reversibly or irreversibly. Irreversible inhibitors often form a covalent bond with the thiol group of a cysteine residue in the enzyme's active site.
For example, studies on S-substituted homocysteine derivatives have shown that these compounds can act as potent competitive inhibitors with respect to the enzyme's substrate. nih.gov In the case of (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid, a close analog, it was found to display competitive inhibition with respect to betaine (B1666868) binding to BHMT, with an apparent Ki in the nanomolar range. nih.gov This suggests that the inhibitor mimics the natural substrate and binds to the same active site.
The development of targeted covalent inhibitors for hTG2 provides a clear example of mechanistic characterization. nih.gov These inhibitors are designed to specifically react with the active-site cysteine (Cys277). Kinetic studies can reveal a time-dependent inactivation of the enzyme, which is characteristic of irreversible inhibition.
Similarly, novel irreversible inhibitors of glutathione reductase have been designed to specifically target the enzyme's active site. researchgate.net The mechanism often involves the formation of a disulfide bond or other covalent adducts with a reactive cysteine residue within the enzyme.
The table below outlines the mechanistic details of enzyme inhibition by analogs of this compound.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Finding |
| S-alkylated homocysteine derivatives | Betaine-Homocysteine S-Methyltransferase (BHMT) | Competitive inhibition | High sensitivity of the enzyme to the structure of the substituent on the sulfur atom. nih.gov |
| Peptidomimetic covalent inhibitors | Human Tissue Transglutaminase (hTG2) | Irreversible covalent modification of active-site cysteine | Blocks transamidation activity and allosterically abolishes GTP binding. nih.gov |
| Carbamate derivatives | Glutathione Reductase (GR) | Irreversible inhibition | More potent than commonly used irreversible GR inhibitors. researchgate.net |
Receptor Binding Profiling in Isolated Systems
The assessment of a compound's interaction with a wide range of receptors is crucial for understanding its potential biological effects and off-target activities. Receptor binding profiling is typically performed using radioligand binding assays in isolated membrane preparations from cells expressing specific receptors. While there is no direct public data on the receptor binding profile of this compound, the methodology used for similar small molecules can be described.
A comprehensive screening would involve testing the compound at a fixed concentration (e.g., 10 µM) against a large panel of receptors, transporters, and ion channels. nih.gov If significant inhibition of radioligand binding (>50%) is observed at a particular target, follow-up concentration-response experiments are conducted to determine the binding affinity (Ki). nih.gov
Cellular Assays for Biochemical Pathway Modulation (e.g., specific cell line assays, in vitro metabolism in non-human cells)
Cellular assays are instrumental in understanding how a compound affects biochemical pathways within a living cell. These assays can provide information on the compound's cell permeability, metabolic stability, and its ability to modulate specific cellular functions.
In vitro metabolic stability studies using liver microsomes from non-human species (e.g., mouse) are a common preliminary step. nih.gov These assays assess the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, providing an early indication of its potential bioavailability. For instance, the loss of the parent compound over time in the presence of NADPH can be monitored by techniques like liquid chromatography-mass spectrometry (LC/MS). nih.gov
Specific cell line assays can be used to investigate the effect of a compound on cellular processes. For example, the impact of glutaminase (B10826351) inhibitors, which are structurally related to some sulfur-containing amino acid derivatives, has been evaluated on the growth of human lymphoma B cells in culture. nih.gov
Furthermore, recent advancements have enabled the use of noncanonical amino acids, which can be structural analogs of this compound, in various cell systems like E. coli, yeast, and mammalian cells to study protein structure and function. nih.govacs.org This technology allows for the site-specific incorporation of these amino acids into proteins, enabling detailed investigations of protein-protein interactions and cellular trafficking in live cells. nih.gov
Investigation of Antimicrobial or Antifungal Activity in Culture (non-human pathogens)
Several studies have explored the antimicrobial properties of pentanoic acid derivatives, suggesting that this compound and its analogs could possess activity against various pathogens. These investigations typically involve determining the minimum inhibitory concentration (MIC) of the compound against a panel of bacterial and fungal strains.
For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov The MIC values for the most potent compounds were in the range of 2–4 µg/mL. nih.gov
Another study on 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids, which include a pentanoic acid moiety, also reported significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com Notably, many of these compounds exhibited better potency than the standard antibiotic ampicillin (B1664943) against the tested strains. mdpi.com The structure-activity relationship analysis revealed that the presence of the pentanoic acid substituent was beneficial for the antibacterial activity. mdpi.com
The table below summarizes the antimicrobial activity of some pentanoic acid analogs.
| Compound Class | Target Organisms | Potency (MIC) | Key Finding |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria (including MRSA) | 2–4 µg/mL | Comparable activity to the positive control norfloxacin (B1679917) for some strains. nih.gov |
| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids | Gram-positive and Gram-negative bacteria | Variable | The pentanoic acid substituent was beneficial for antibacterial activity. mdpi.com |
These findings underscore the potential of pentanoic acid derivatives, and by extension this compound, as a scaffold for the development of new antimicrobial agents.
Environmental Fate and Biogeochemical Cycling of Sulfur Containing Carboxylic Acids
Degradation Pathways in Environmental Systems (e.g., soil, water)
The breakdown of sulfur-containing carboxylic acids in the environment proceeds through several mechanisms, with microbial and photochemical degradation being the most significant.
The biodegradation of organosulfur compounds is a key process in their environmental attenuation. Studies on mercaptocarboxylic acids and their esters have shown that these compounds are often biodegradable, with some being readily biodegradable. The presence of both a mercapto
Potential Applications in Material Science and Synthetic Chemistry Non Biological Focus
Development as a Precursor for Advanced Organic Materials
Commercial entities categorize 2-(Ethylsulfanyl)pentanoic acid as a "Material Building Block" and an "Organic monomer of COF" (Covalent Organic Framework). nih.gov COFs are a class of porous crystalline polymers with a wide range of applications in gas storage, catalysis, and sensing. The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfide (B99878) linkage, could theoretically allow it to act as a monomer in the synthesis of novel COFs or other coordination polymers. The carboxylic acid group can form strong directional bonds, while the sulfur atom in the ethylsulfanyl group could coordinate with metal centers or participate in other cross-linking chemistries. However, no published research currently details the synthesis or properties of such materials derived from this specific compound.
Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
The carbon atom at the second position (C2) of the pentanoic acid chain, to which the ethylsulfanyl group is attached, is a stereocenter. This inherent chirality suggests that enantiomerically pure forms of this compound could potentially serve as chiral auxiliaries or ligands in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mxresearchgate.net Sulfur-containing chiral auxiliaries, in particular, have been shown to be effective in various asymmetric transformations. scielo.org.mx
In principle, the carboxylic acid group of this compound could be coupled to a prochiral molecule. The bulky ethylsulfanyl group could then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite face, thereby inducing stereoselectivity. After the reaction, the chiral auxiliary could be cleaved and recovered. Despite this theoretical potential, there is no current research demonstrating the use of this compound as a chiral auxiliary.
Utility in Polymer Chemistry or Functional Coatings
The presence of both a carboxylic acid and a sulfide group opens up possibilities for the use of this compound in polymer chemistry and the development of functional coatings. The carboxylic acid can be polymerized through condensation reactions to form polyesters or polyamides. The ethylsulfanyl group, with its lone pairs of electrons on the sulfur atom, could impart specific properties to the resulting polymer, such as adhesion to metal surfaces or affinity for certain metal ions.
Furthermore, this compound could be used to modify the surface of materials to create functional coatings. For instance, the carboxylic acid could anchor the molecule to a substrate, while the sulfide group could be used for further functionalization or to provide specific surface properties. Again, these are hypothetical applications based on the compound's structure, and published research is needed to validate these concepts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
